molecular formula C25H40N8O2 B606254 BMS 813160-Bio-X CAS No. 1286279-29-5

BMS 813160-Bio-X

Numéro de catalogue B606254
Numéro CAS: 1286279-29-5
Poids moléculaire: 484.649
Clé InChI: CMVHFGNTABZQJU-HCXYKTFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-813160 is a potent antagonist of chemokine receptor 2 (CCR2) and CCR5 . It specifically binds and prevents the activation of both CCR2 and CCR5 . It has been used in research studies for the treatment of pancreatic cancer .


Molecular Structure Analysis

The molecular formula of BMS-813160 is C25H40N8O2 . Its defining structural feature is a unique chiral all cis triamino cyclohexane core .


Physical And Chemical Properties Analysis

BMS-813160 has good permeability at pH = 7.4 in PAMPA experiments and demonstrated excellent human liver microsome stability .

Applications De Recherche Scientifique

Abstract


BMS-813160, a pharmaceutical entity developed by Bristol Myers Squibb, features a unique chiral all cis triamino cyclohexane core. To address the limitations of previous synthesis methods and fulfill long-term supply requirements, a new synthetic route was conceptualized and implemented. This route includes the adoption and optimization of the Trost asymmetric allylic amination desymmetrization methodology, leading to a synthesis intermediate with high optical purity. Additional advancements include a tandem Mannich-aza-Michael reaction and a novel reductive amination/thermal lactamization process, enhancing the synthesis efficiency of BMS-813160 (La Cruz et al., 2021).

BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist

Abstract


BMS-813160 (compound 3) was identified as a potent and selective dual antagonist of CCR2/5. The compound demonstrated good permeability and excellent human liver microsome stability. Pharmacokinetic studies revealed that BMS-813160 has excellent oral bioavailability and low clearance in dogs and cynomolgus monkeys. It was effective in the mouse thioglycollate-induced peritonitis model, inhibiting the migration of inflammatory monocytes and macrophages. Due to these properties, BMS-813160 was selected as a clinical candidate (Cherney et al., 2021).

Mécanisme D'action

Target of Action

BMS 813160-Bio-X is a dual antagonist for the CC chemokine receptors 2 and 5 (CCR2 and CCR5) . These receptors are expressed on both myeloid and T-cell infiltrates in the tumor microenvironment . They mediate the migration of monocyte/myeloid-derived suppressor cells and polymorphonuclear myeloid-derived suppressor cells from bone marrow to the blood and tumor microenvironment . CCR5 can also recruit regulatory T cells to the tumor microenvironment .

Mode of Action

Upon administration, BMS 813160-Bio-X specifically binds to and prevents the activation of both CCR2 and CCR5 . This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways .

Biochemical Pathways

The inhibition of CCR2 and CCR5 disrupts the recruitment of immunosuppressive cells to the tumor microenvironment . It also potentiates the immunosuppressive function of polymorphonuclear myeloid-derived suppressor cells via arginase-1 and polarizes tumor-associated macrophages into an immunosuppressive M2 phenotype . This engagement of CCR2 or CCR5 promotes an immunosuppressive environment and prevents antitumor immunity .

Pharmacokinetics

It is known that the compound is administered orally as a capsule .

Result of Action

The result of BMS 813160-Bio-X’s action is the prevention of an immunosuppressive environment and the enhancement of antitumor immunity . This has been preclinically validated in multiple tumor types, including pancreatic and colorectal .

Action Environment

The action of BMS 813160-Bio-X can be influenced by the tumor microenvironment, which is characterized by the presence of various immunosuppressive cells . The compound’s efficacy may also be affected by the combination with other treatments such as chemotherapy or nivolumab .

Safety and Hazards

BMS-813160 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

BMS-813160 is under investigation in clinical trials for its potential use in treating pancreatic and colorectal cancers . The use of BMS-813160 in combination with other drugs like nivolumab and chemotherapy is being explored .

Propriétés

IUPAC Name

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHFGNTABZQJU-HCXYKTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS 813160-Bio-X

CAS RN

1286279-29-5
Record name BMS-813160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-813160
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-813160
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 813160-Bio-X
Reactant of Route 2
Reactant of Route 2
BMS 813160-Bio-X
Reactant of Route 3
Reactant of Route 3
BMS 813160-Bio-X
Reactant of Route 4
BMS 813160-Bio-X
Reactant of Route 5
BMS 813160-Bio-X
Reactant of Route 6
Reactant of Route 6
BMS 813160-Bio-X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.